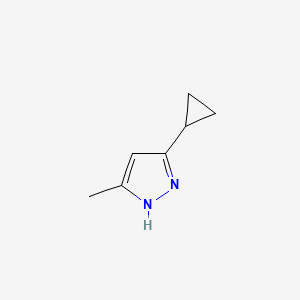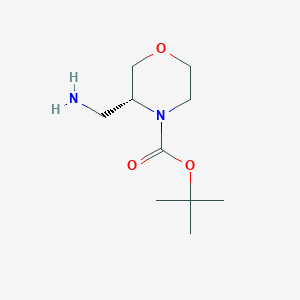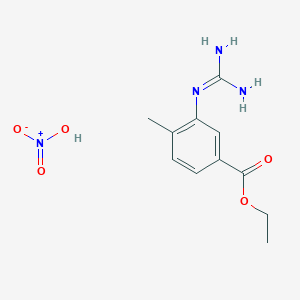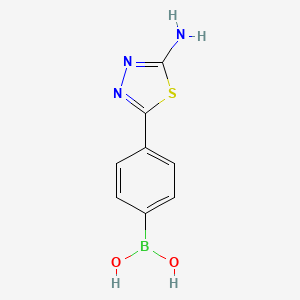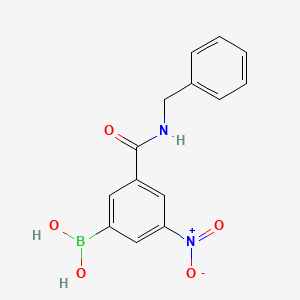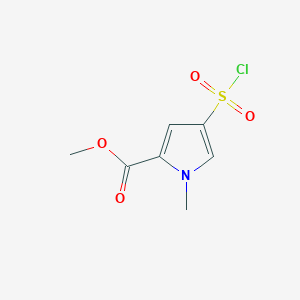
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate
概要
説明
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO2S . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a yield of 50% was achieved with a melting point of 196–198 °C . The reaction involved petroleum ether and ethyl acetate in a 1:3 ratio .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .科学的研究の応用
Synthesis and Characterization
- Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate has been explored in synthetic chemistry for its potential in forming various chemical compounds. For example, it has been synthesized using thiourea and ethyl bromopyruvate, followed by reactions with DMSO and sodium nitrite, and ultimately saponification in potash-methanol solvent. The synthesized compounds have been characterized using techniques like melting point measurement, IR, MS (ESI), and 1H-NMR (Zhou Zhuo-qiang, 2009).
Anticancer Activity
- Thiazole compounds, including derivatives of this compound, have been synthesized and tested for anticancer activity. For instance, their efficacy against breast cancer cells (MCF7) was evaluated, showing potential as anticancer agents (J. P. Sonar et al., 2020).
Spectroscopic and Crystallographic Studies
- This compound derivatives have been the focus of spectroscopic and single crystal X-ray diffraction (SC-XRD) studies. These studies provide detailed insights into their molecular structure and properties, which are crucial for their potential applications in fields like nonlinear optical (NLO) technologies (Muhammad Haroon et al., 2019).
Antimicrobial and Antioxidant Applications
- Some derivatives of this compound have demonstrated significant antimicrobial and antioxidant activities. These activities were quantified through various assays, indicating their potential use in developing new therapeutic agents (Muhammad Haroon et al., 2021).
Drug Design and Molecular Docking
- Novel thiazole derivatives, including those related to this compound, have been synthesized and evaluated for potential drug-likeness. Their structures have been analyzed using techniques like Hirshfeld surface and topological electron density parameters. Molecular docking simulations have also been performed to assess their potential as inhibitors, revealing promising pharmacokinetic properties (Lohith Tumakuru Nagarajappa et al., 2022).
Safety and Hazards
作用機序
- The primary target of this compound is not explicitly mentioned in the available literature. However, thiazoles, including this compound, have diverse biological activities and can interact with various cellular components .
- Thiazoles have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, and antitumor drugs .
Target of Action
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can lead to reduced inflammation and pain. Additionally, this compound may interact with proteins involved in cell signaling, thereby modulating cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound may also affect the expression of genes involved in cell proliferation and survival, leading to altered cellular metabolism and reduced tumor growth.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways. For instance, this compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reduced inflammation and tumor growth . At high doses, this compound may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, thiazole derivatives can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, leading to localized effects. The compound’s distribution can also influence its efficacy and toxicity, depending on the target tissue and the concentration achieved.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, the compound may be directed to the mitochondria, affecting cellular metabolism and energy production.
特性
IUPAC Name |
ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTSPSRXMTVFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659423 | |
| Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885278-75-1 | |
| Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)
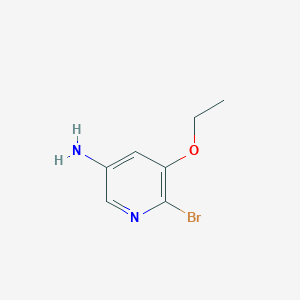
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)
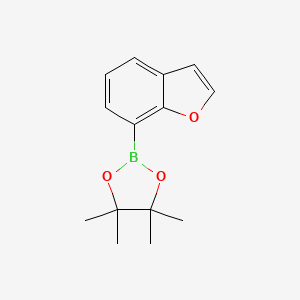
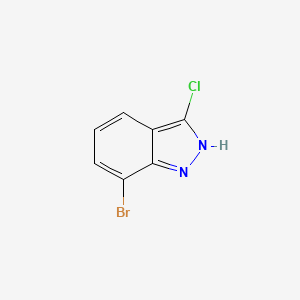
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
